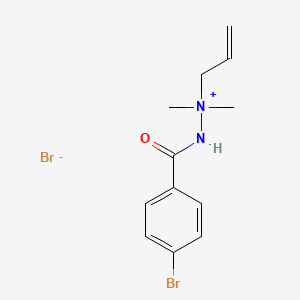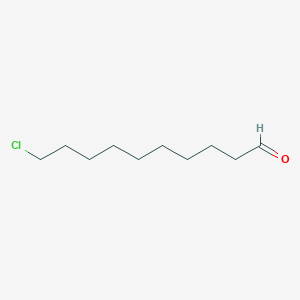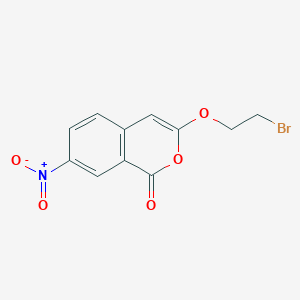
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromoethoxy group at the 3-position and a nitro group at the 7-position of the benzopyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-nitro-1H-2-benzopyran-1-one.
Bromoethoxylation: The introduction of the bromoethoxy group is achieved through a nucleophilic substitution reaction. 7-nitro-1H-2-benzopyran-1-one is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or ethylene glycol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiols (R-SH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzopyrans: Nucleophilic substitution reactions yield various substituted benzopyrans depending on the nucleophile used.
科学研究应用
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromoethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s interaction with biological targets.
相似化合物的比较
Similar Compounds
7-(2-Bromoethoxy)-2H-chromen-2-one: Similar structure but lacks the nitro group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a benzopyran ring.
Uniqueness
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one is unique due to the presence of both the bromoethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
913836-99-4 |
|---|---|
分子式 |
C11H8BrNO5 |
分子量 |
314.09 g/mol |
IUPAC 名称 |
3-(2-bromoethoxy)-7-nitroisochromen-1-one |
InChI |
InChI=1S/C11H8BrNO5/c12-3-4-17-10-5-7-1-2-8(13(15)16)6-9(7)11(14)18-10/h1-2,5-6H,3-4H2 |
InChI 键 |
AKRYWCRCWXAMRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


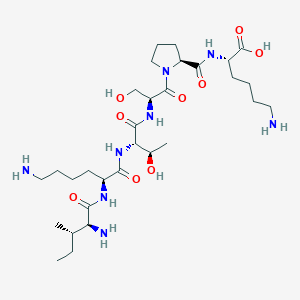
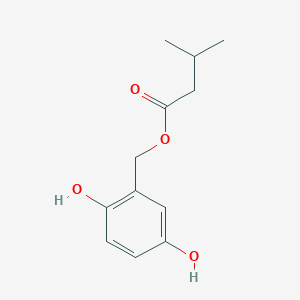
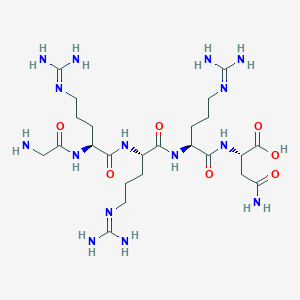
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)

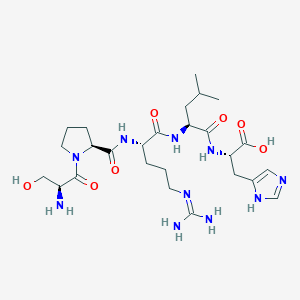

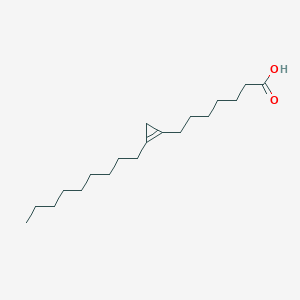
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
